molecular formula C12H12BrN3O2 B4239323 6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B4239323
M. Wt: 310.15 g/mol
InChI Key: SHWNMRAQHUQCMP-UHFFFAOYSA-N
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Description

6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound belonging to the pyrimidinedione class. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and dimethylphenyl groups in its structure suggests potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method might include:

    Bromination: Introduction of the bromo group to the pyrimidinedione ring.

    Amination: Introduction of the amino group.

    Aryl Substitution: Attachment of the 2,3-dimethylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or dimethylphenyl groups.

    Reduction: Reduction reactions could modify the bromo group or other functional groups.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield various substituted pyrimidinediones.

Scientific Research Applications

6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Research: Studying its interactions with biological targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The presence of the amino and bromo groups could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4(1H,3H)-pyrimidinedione: Lacks the amino and dimethylphenyl groups.

    6-amino-2,4(1H,3H)-pyrimidinedione: Lacks the bromo and dimethylphenyl groups.

    1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione: Lacks the amino and bromo groups.

Uniqueness

The combination of amino, bromo, and dimethylphenyl groups in 6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-amino-5-bromo-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-6-4-3-5-8(7(6)2)16-10(14)9(13)11(17)15-12(16)18/h3-5H,14H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWNMRAQHUQCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=O)NC2=O)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 3
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 5
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 6
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

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